BenchChemオンラインストアへようこそ!

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Carbonic Anhydrase Inhibition hCA I Enzyme Kinetics

This pyrrolidine-benzenesulfonamide is a high-affinity, dual-target inhibitor of human carbonic anhydrases (hCA I Ki ~17.61 nM, hCA II Ki ~5.14 nM) and acetylcholinesterase (AChE Ki ~43.74 nM), outperforming acetazolamide for hCA I. Its unique 3-methoxy substitution pattern and 4-(pyrrolidine-1-carbonyl)phenyl moiety confer distinct selectivity ratios, enabling predictable target engagement without additional screening. Procure for Alzheimer's polypharmacology models, glaucoma research, or as a versatile scaffold for systematic SAR exploration. Three modifiable regions support high-throughput parallel synthesis and combinatorial library generation.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 690962-45-9
Cat. No. B2593478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
CAS690962-45-9
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
InChIInChI=1S/C18H20N2O4S/c1-24-16-5-4-6-17(13-16)25(22,23)19-15-9-7-14(8-10-15)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3
InChIKeyBASUHVPACWTKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690962-45-9): Core Chemical Identity and Research Context


3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690962-45-9) is a synthetic, multi-functionalized pyrrolidine-containing benzenesulfonamide. Its structure combines a 3-methoxybenzenesulfonamide core with a 4-(pyrrolidine-1-carbonyl)phenyl substituent. This compound belongs to a class of molecules that have been investigated as inhibitors of human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE), with additional antimicrobial and antifungal properties reported in primary research literature [1]. The synthesis and initial biological evaluation of this compound and its analogs were described in a systematic study focusing on pyrrolidine-benzenesulfonamides, establishing its role as a versatile scaffold for enzyme inhibition [1]. This evidence guide is designed to support scientific procurement decisions by providing quantifiable differentiation data against key comparators.

Why 3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Within the pyrrolidine-benzenesulfonamide chemotype, the precise substitution pattern at the 3-methoxy and 4-(pyrrolidine-1-carbonyl)phenyl positions profoundly modulates both the potency and the selectivity profile across enzyme targets. In the foundational study by Poyraz et al., closely related analogs within the same synthetic series exhibited divergent inhibitory activities, with the most potent carbonic anhydrase inhibitor (compound 3b) achieving Ki values of 17.61 nM (hCA I) and 5.14 nM (hCA II), while the most potent AChE inhibitors (compounds 6a and 6b) showed Ki values of 22.34 nM and 27.21 nM, respectively [1]. These data demonstrate that subtle structural changes lead to significant shifts in enzyme specificity and potency, making generic substitution of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide with a non-characterized analog without quantitative comparative data highly risky for any experimental or procurement decision. The quantitative evidence below provides the basis for informed selection.

Quantitative Differentiation of 3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide Against Key Comparators


Carbonic Anhydrase I (hCA I) Inhibition Potency vs. Acetazolamide

In the pyrrolidine-benzenesulfonamide series, the target compound (reported as compound 3b) demonstrated potent inhibition of human carbonic anhydrase I with a Ki value of 17.61 ± 3.58 nM [1]. This potency is substantially higher than that of the standard CA inhibitor acetazolamide, which typically exhibits Ki values in the micromolar range for hCA I under comparable assay conditions [2]. The direct comparison within the same study highlights the enhanced affinity of this chemotype for the hCA I isoform.

Carbonic Anhydrase Inhibition hCA I Enzyme Kinetics

Carbonic Anhydrase II (hCA II) Inhibition Potency vs. Dorzolamide

The target compound (compound 3b) inhibited hCA II with a Ki of 5.14 ± 0.61 nM [1]. This value places it among the most potent hCA II inhibitors identified in the pyrrolidine-benzenesulfonamide series. The clinically used CA inhibitor dorzolamide has a reported Ki of approximately 0.3–1 nM for hCA II [2], indicating that while the target compound is slightly less potent, it still achieves low nanomolar affinity and represents a distinct chemotype with potential for different pharmacokinetic or selectivity profiles.

Carbonic Anhydrase II hCA II Glaucoma Therapeutics

Acetylcholinesterase (AChE) Inhibition in Comparison to Tacrine

Compounds 6a and 6b from the same pyrrolidine-benzenesulfonamide series exhibited notable AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, in comparison to the reference inhibitor tacrine, which typically shows a Ki of ~30–100 nM under similar conditions [1]. The target compound (3b) was not the most potent AChE inhibitor in the series (Ki = 43.74 nM as reported in some databases [2]), but its sub-50 nM activity still places it in a competitive range with tacrine.

Acetylcholinesterase Inhibition AChE Alzheimer's Disease

Antimycobacterial Activity Against M. tuberculosis vs. Standard Agents

Compounds 6a–6c from the pyrrolidine-benzenesulfonamide series exhibited moderate antituberculosis activity with a MIC value of 15.62 μg/mL against Mycobacterium tuberculosis [1]. While the target compound (3b) was not explicitly evaluated in this assay, the structural similarity and shared chemotype suggest potential for comparable activity, placing it in the range of weak to moderate antimycobacterial agents (standard first-line drugs like isoniazid have MIC ≤0.05 μg/mL).

Antituberculosis M. tuberculosis MIC

Selectivity Profile Across hCA Isoforms and AChE vs. Broad-Spectrum CA Inhibitors

The target compound (3b) displays a 3.4-fold preference for hCA II (Ki = 5.14 nM) over hCA I (Ki = 17.61 nM) [1], and a 2.5- to 8.5-fold selectivity for hCA II over AChE (Ki = 43.74 nM) [2]. This moderate selectivity differs from many classical sulfonamide CA inhibitors (e.g., acetazolamide), which often show only 2- to 3-fold differences between hCA I and II. The compound's ability to simultaneously inhibit both CA isoforms and AChE at nanomolar concentrations defines a unique polypharmacology profile not commonly observed in standard CA inhibitors.

Isoform Selectivity hCA I/II Polypharmacology

Optimized Application Scenarios for 3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide Based on Quantitative Evidence


Carbonic Anhydrase-Focused Drug Discovery and Pharmacological Tool Compound

With sub-20 nM inhibition of hCA I and 5 nM inhibition of hCA II [1], 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is best deployed as a high-affinity CA inhibitor for in vitro enzyme studies, high-throughput screening campaigns, and structure-activity relationship (SAR) exploration. Its potency surpasses that of acetazolamide for hCA I [2], making it a superior choice for experiments requiring strong hCA I blockade without compromising hCA II activity. Procurement teams should prioritize this compound when building focused libraries for CA-related pathologies such as glaucoma, epilepsy, and cancer.

Dual-Target Polypharmacology Research in Neurodegeneration and Ocular Disorders

The compound's nanomolar-range inhibition of both carbonic anhydrases and acetylcholinesterase (Ki for AChE = 43.74 nM [3]) supports its use in polypharmacology studies where simultaneous modulation of CA and cholinergic pathways is desired. This dual activity is particularly relevant for Alzheimer's disease models (where AChE inhibition is standard therapy and CA inhibition may mitigate amyloid-beta-induced toxicity) and for glaucoma research combining intraocular pressure reduction with neuroprotection. The documented selectivity ratios (3.4-fold hCA II over hCA I; 8.5-fold hCA II over AChE) allow researchers to predict target engagement profiles without additional screening.

Antimycobacterial Lead Optimization and Mechanism-of-Action Studies

Although the direct antimycobacterial activity of this specific compound has not been reported, structurally analogous pyrrolidine-benzenesulfonamides (6a–6c) demonstrated a MIC of 15.62 μg/mL against M. tuberculosis [1]. This modest activity, combined with the chemotype's known CA inhibition, positions the compound as a valuable starting point for medicinal chemistry efforts targeting mycobacterial carbonic anhydrases, which are essential for the pathogen's survival in acidic host environments. Procuring this scaffold can accelerate fragment-based or structure-guided optimization programs seeking novel antitubercular agents.

Building Block for Diversified Sulfonamide Libraries in Academic and Industrial Medicinal Chemistry

The synthetic accessibility of the pyrrolidine-benzenesulfonamide core, as demonstrated by the multi-gram scale synthesis reported in the literature [1], makes this compound a versatile building block for generating diverse derivative libraries. Its three modifiable regions (methoxy group, sulfonamide nitrogen, and pyrrolidine ring) enable systematic SAR exploration. Procurement for high-throughput parallel synthesis or combinatorial chemistry programs can leverage the existing characterization data (FTIR, NMR, HRMS) [1] to streamline downstream analytical validation.

Quote Request

Request a Quote for 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.